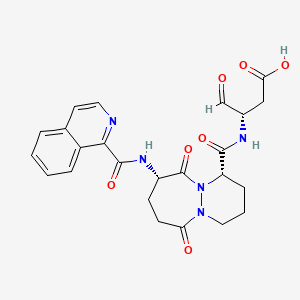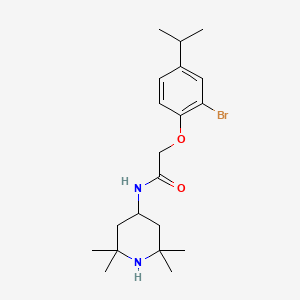![molecular formula C26H26N4O3 B1684112 3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione CAS No. 133053-19-7](/img/structure/B1684112.png)
3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione
Descripción general
Descripción
Gö 6983 inhibits several isoforms of protein kinase C (PKC; IC50 = 7, 7, 6, 10, 60, and 20,000 nM for PKCα, PKCβ, PKCγ, PKCδ, PKCζ, and PKCμ, respectively). It provides cardioprotective effects in myocardial ischemia/reperfusion by attenuating contractile dysfunction.
GO6983 is a potent protein kinase C (PKC) inhibitor. GO6893 displays cardioprotective properties; reduces polymorphonuclear leukocyte adherence and infiltration following myocardial ischemia/reperfusion injury.
Aplicaciones Científicas De Investigación
Protein Kinase C Inhibition
GO 6983: is a potent, cell-permeable, reversible, and ATP-competitive inhibitor of protein kinase C (PKC) that inhibits several PKC isozymes . It has been used extensively to study the role of PKC in cellular processes due to its ability to inhibit multiple isoforms of PKC with varying degrees of potency (IC₅₀ values: PKCα, PKCβ, PKCγ, PKCδ, PKCζ, and PKCμ) .
Reprogramming and Pluripotency
In stem cell biology, GO 6983 enhances the reprogramming of mouse embryonic fibroblasts to induced pluripotent stem cells. It also maintains pluripotency in mouse embryonic stem cells by inhibiting differentiation . This application is crucial for regenerative medicine and understanding developmental biology.
Neurological Research
GO 6983: has been used in neurological research for direct lineage reprogramming of fibroblasts to mature neurons. This is achieved in combination with other compounds, providing a chemical approach to generate neurons which may be beneficial for studying neurodegenerative diseases .
Cardiovascular Studies
GO 6983: has been shown to inhibit human vascular tissue cell’s intracellular Ca(2+) accumulation, suggesting a mechanism for its vasodilatory properties. This application is significant in the study of cardiovascular diseases and the development of related treatments .
Bone and Cartilage Research
The compound has been used to inhibit the proliferation of human primary fetal bone cells, which is relevant for understanding bone development and disorders. It also inhibits the formation of protoplatelets from megakaryocytes derived from adult mouse bone marrow, which is important for platelet production studies .
Immunology
GO 6983: has been observed to significantly inhibit antigen-induced superoxide release from leukocytes in patients previously sensitized to tree pollen. This suggests potential applications in studying allergic responses and developing anti-inflammatory strategies .
Mecanismo De Acción
Target of Action
Go 6983, also known as Goe 6983 or Go6983, is a potent inhibitor of several isoforms of protein kinase C (PKC). It specifically targets PKCα, PKCβ, PKCγ, PKCδ, and PKCζ . These isoforms play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
Go 6983 acts by inhibiting the activity of PKC isoforms. It binds to the ATP-binding site of these enzymes, thereby preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the normal signaling pathways regulated by PKC, leading to altered cellular responses .
Biochemical Pathways
The inhibition of PKC by Go 6983 affects several biochemical pathways. For instance, it has been shown to inhibit the release of superoxide from leukocytes, suggesting a role in modulating immune responses . Additionally, Go 6983 inhibits intracellular Ca2+ accumulation, which could explain its vasodilator properties .
Result of Action
The inhibition of PKC by Go 6983 has several cellular effects. For example, it has been shown to restore cardiac function within 5 minutes when administered at the beginning of reperfusion, suggesting a potential role in cardioprotection . In vitro studies have also shown that Go 6983 can inhibit antigen-induced superoxide release from leukocytes .
Propiedades
IUPAC Name |
3-[1-[3-(dimethylamino)propyl]-5-methoxyindol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c1-29(2)11-6-12-30-15-20(18-13-16(33-3)9-10-22(18)30)24-23(25(31)28-26(24)32)19-14-27-21-8-5-4-7-17(19)21/h4-5,7-10,13-15,27H,6,11-12H2,1-3H3,(H,28,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJJDLHGZUOMQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=C(C2=C1C=CC(=C2)OC)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274402 | |
| Record name | go 6983 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133053-19-7 | |
| Record name | 2-(1-(3-Dimethylaminopropyl)-5-methoxyindol-3-yl)-3-(1H-indol-3-yl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133053197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | go 6983 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | -[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



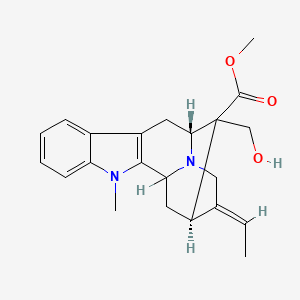

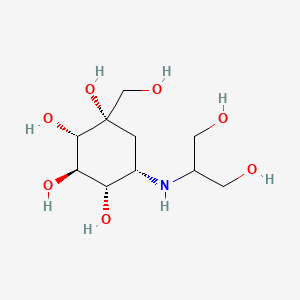
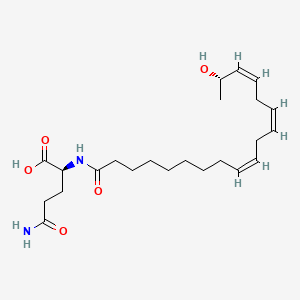
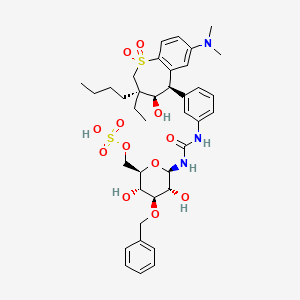
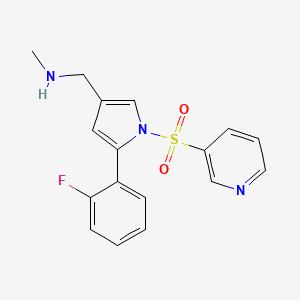
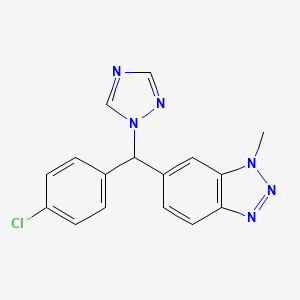


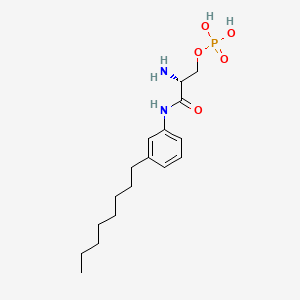
![[(3R)-3-amino-4-[(3-octylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B1684043.png)
![N-[(1S)-1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B1684044.png)
